Absence of Quantified Potency: FDIBA Lacks a Publicly Reported IC50 for Ferroptosis Induction
A critical analysis of the available literature and technical datasheets reveals that no quantitative potency data (e.g., IC50, EC50) has been published for Fluorescein-diisobutyrate-6-amide in any standard ferroptosis assay. All commercial sources universally describe FDIBA as a 'potent ferroptosis inducer' , but this claim is made without providing any associated numeric value or citing a primary research study. In contrast, established ferroptosis inducers like RSL3 are well-characterized with published IC50 values (e.g., ~0.3 µM in HT1080 cells) [1]. This lack of quantitative data for FDIBA represents a significant evidence gap, making it impossible to perform a head-to-head comparison or objectively rank its potency relative to standard controls. Procurement decisions must be made with the understanding that its activity is currently unquantified.
| Evidence Dimension | Potency (IC50) for Ferroptosis Induction |
|---|---|
| Target Compound Data | No data reported |
| Comparator Or Baseline | RSL3, a standard GPX4 inhibitor |
| Quantified Difference | Not calculable |
| Conditions | Standard cell viability assays (e.g., HT1080 fibrosarcoma cells) |
Why This Matters
Procurement of an unquantified compound carries significant risk for hypothesis-driven research, as its effective concentration range is unknown, complicating experimental design and interpretation.
- [1] Yang, W. S., & Stockwell, B. R. (2008). Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-harboring cancer cells. Chemistry & biology, 15(3), 234-245. View Source
